molecular formula C21H16ClN3O2S B2647695 N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-28-0

N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2647695
CAS No.: 1105207-28-0
M. Wt: 409.89
InChI Key: NWAWQPCDHYRUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chloro-2-methylphenyl group, introducing both halogenated and alkyl steric effects.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-16(22)8-5-9-17(13)24-18(26)10-25-12-23-19-15(11-28-20(19)21(25)27)14-6-3-2-4-7-14/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAWQPCDHYRUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in the field of medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H16ClN3O2S
  • Molecular Weight : 409.9 g/mol
  • CAS Number : 1105207-28-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of chloro-methylphenyl and other functional groups.
  • Formation of Acetamide Moiety : Final steps to attach the acetamide group.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate various biological pathways, leading to its observed effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective inhibition against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, with notable MIC values around 0.21 μM for potent derivatives .

Anticancer Activity

Preliminary studies suggest that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell activity effectively. For example:

  • Compounds synthesized in similar frameworks have demonstrated inhibitory activity ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer .

Study 1: Antimicrobial Evaluation

In a study assessing the biological activity of thieno[2,3-d]pyrimidine derivatives, several compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that the most potent compounds exhibited significant antibacterial effects with low toxicity profiles .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives found that specific substitutions on the core structure led to enhanced cytotoxicity against various cancer cell lines . The study utilized MTT assays to determine cell viability post-treatment.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsResultReference
AntibacterialE. coli, Pseudomonas aeruginosaMIC = 0.21 μM
AnticancerBreast cancer cellsInhibition = 43% - 87%
CytotoxicityHaCat cellsNon-toxic up to 200 µmol/L

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit anticancer properties. A study highlighted the synthesis of various thieno[3,2-d]pyrimidine derivatives that were screened for their cytotoxic effects against cancer cell lines. Specifically, compounds with similar structures to N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrated significant inhibition of cell proliferation in breast and lung cancer models .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through in vitro and in vivo studies. For instance, thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting COX enzymes, which are crucial in the inflammatory process. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory efficacy .

Antimicrobial Properties

Another area of application is the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. Compounds similar to this compound have been tested against a range of bacterial and fungal strains, showing effective inhibition . This opens avenues for developing new antimicrobial agents.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives based on the thieno[3,2-d]pyrimidine scaffold and evaluated their biological activities. The synthesized compounds were subjected to cytotoxicity assays against multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to the parent compound .

Case Study 2: Structure–Activity Relationship Analysis

In another investigation focused on SAR, researchers modified the N-(3-chloro-2-methylphenyl) group and assessed the resulting compounds for anti-inflammatory activity. The findings revealed that specific substitutions significantly improved COX inhibition, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Structural Difference: Chloro and methyl groups are at positions 2 and 4 on the phenyl ring vs. 3 and 2 in the target compound. Impact: Positional isomerism may alter binding affinity due to steric hindrance or electronic distribution. The 3-chloro-2-methyl configuration in the target compound could enhance hydrophobic interactions in enzyme pockets compared to the 2-chloro-4-methyl analog .
  • N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Structural Difference: Bromo and fluoro substituents replace chloro and methyl groups. Impact: Bromine’s larger size and higher lipophilicity may improve membrane permeability but reduce solubility.

Functional Group Modifications

  • N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Structural Difference: A cyano group replaces the chloro-methylphenyl moiety. Impact: The electron-withdrawing cyano group may reduce electron density on the acetamide nitrogen, affecting hydrogen-bonding capacity. This could alter interactions with enzymatic targets like InhA, a key enzyme in tuberculosis () .
  • 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Structural Difference: Sulfanyl linker replaces the oxygen in the acetamide, and a trifluoromethyl group is present.

Core Heterocycle Variations

  • 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives (): Structural Difference: Quinazolinone core replaces thienopyrimidine. Quinazolinones, however, may offer better solubility due to reduced planarity .

Melting Points and Solubility

  • The target compound’s analogs (e.g., ) exhibit high melting points (~230°C), suggesting crystalline stability. Chloro and methyl groups likely reduce aqueous solubility compared to polar substituents like cyano or sulfanyl .

Q & A

Q. What are the standard methods for synthesizing N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, a related acetamide derivative was synthesized via substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions, followed by iron powder reduction and condensation with cyanoacetic acid . To optimize yields:

  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC.
  • Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) to drive reactions to completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), acetamide NH (~δ 10.10 ppm), and methyl groups (δ 2.19 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 344.21) and purity .
  • Elemental Analysis : Validate C, N, and S content (e.g., C: 45.29%, N: 12.23%) to confirm stoichiometry .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<5% acceptable for in vitro studies) .
  • Stability Studies : Store at –20°C in anhydrous DMSO; monitor degradation via accelerated stability testing (40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing split peaks .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, a related acetamide derivative showed a dihedral angle of 65.2° between aromatic rings, explaining steric effects in NMR .
  • Computational Modeling : Compare experimental 1H NMR shifts with DFT-calculated values (e.g., using Gaussian 16 B3LYP/6-31G*) .

Q. What strategies are effective for improving the solubility of this compound in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts .
  • Structural Modification : Introduce polar groups (e.g., sulfone moieties) to the pyrimidine scaffold .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the acetamide NH and catalytic residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Q. What experimental designs mitigate interference from metabolites or degradation products in biological assays?

Methodological Answer:

  • LC-MS/MS Monitoring : Quantify parent compound and metabolites simultaneously (e.g., using MRM transitions) .
  • Stable Isotope Labeling : Synthesize a deuterated analog (e.g., CD3 at methyl groups) as an internal standard .
  • Control Experiments : Pre-incubate the compound with liver microsomes to identify bioactive vs. inactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.